Glycopyrronium tosilate hydrate

Description

Elucidation of the Quaternary Ammonium (B1175870) Cationic Structure

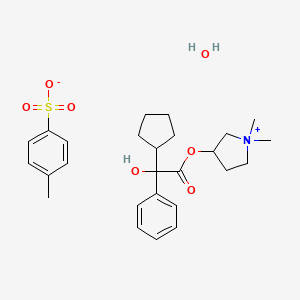

The active moiety of the compound is the glycopyrronium (B1196793) cation, a synthetic quaternary ammonium compound. wikipedia.orgpatsnap.com Its structure consists of a central nitrogen atom that is part of a five-membered pyrrolidinium (B1226570) ring. This nitrogen atom is bonded to four carbon atoms—two within the ring and two methyl groups—conferring a permanent positive charge and classifying it as a quaternary ammonium cation. nih.gov This cationic head is linked via an ester bond to a cyclopentylphenylacetyl moiety. The full chemical name for the cation is 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium. wikipedia.org The presence of the permanent positive charge on the nitrogen atom makes the glycopyrronium ion highly polar and limits its ability to cross lipid membranes like the blood-brain barrier. wikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₈NO₃⁺ nih.gov |

| Molecular Weight | 318.4 g/mol nih.gov |

| Classification | Quaternary Ammonium Compound nih.gov |

| Key Structural Features | Pyrrolidinium ring, Ester linkage, Cyclopentyl and Phenyl groups |

Stereochemical Analysis and Isomeric Forms of the Glycopyrronium Moiety

The glycopyrronium cation possesses two chiral centers, leading to the existence of stereoisomers. The chiral centers are located at the carbon atom in the pyrrolidinium ring to which the ester group is attached, and the carbon atom of the acetic acid moiety which is bonded to the cyclopentyl and phenyl groups. nih.gov

This results in four possible stereoisomers:

(R,S)-glycopyrronium

(S,R)-glycopyrronium

(R,R)-glycopyrronium

(S,S)-glycopyrronium

The pair of (R,R) and (S,S) isomers are enantiomers of each other, as are the (R,S) and (S,R) isomers. The relationship between any other pairing, for example (R,R) and (R,S), is diastereomeric. Enantiomers are non-superimposable mirror images with identical physical properties, except for the direction in which they rotate plane-polarized light. libretexts.org While the term glycopyrrolate (B1671915) or glycopyrronium often refers to the racemic mixture (an equal mixture of two enantiomers), specific formulations may utilize a single, purified stereoisomer. nih.govnih.gov For instance, the compound listed in PubChem as glycopyrronium tosilate specifies the (2R,3'S) stereoisomer. nih.gov The separation and analysis of these stereoisomers are critical in pharmaceutical development and are often achieved using chiral capillary electrophoresis or high-pressure liquid chromatography (HPLC). pku.edu.cnnih.gov

| Isomer Pair | Relationship | Key Characteristic |

|---|---|---|

| (R,R) and (S,S) | Enantiomers | Non-superimposable mirror images |

| (R,S) and (S,R) | Enantiomers | Non-superimposable mirror images |

| (R,R) and (R,S) | Diastereomers | Stereoisomers that are not mirror images |

| (S,S) and (S,R) | Diastereomers | Stereoisomers that are not mirror images |

Characterization of the Tosilate Anion

The counter-ion in glycopyrronium tosilate hydrate (B1144303) is the tosylate anion, also known as p-toluenesulfonate. It is the conjugate base of p-toluenesulfonic acid. vedantu.com The chemical formula for the tosylate anion is CH₃C₆H₄SO₃⁻. bartleby.com

The tosylate anion is known for its high stability, which is a primary reason for its use as a counter-ion in pharmaceutical salts. google.com This stability arises from resonance delocalization of the negative charge. The charge is not localized on a single oxygen atom but is spread across all three oxygen atoms of the sulfonate group and, to some extent, the aromatic benzene ring. bartleby.comaskiitians.comaklectures.com This distribution of charge makes the anion a very weak base and a poor nucleophile, rendering it chemically inert under many conditions. askiitians.com Its stability and lack of reactivity are advantageous in a drug salt, as it is unlikely to participate in unwanted side reactions. askiitians.comfiveable.me

| Property | Value |

|---|---|

| Chemical Name | p-toluenesulfonate |

| Chemical Formula | C₇H₇O₃S⁻ |

| Key Feature | High stability due to resonance |

| Role | Anionic counter-ion |

Investigation of the Hydrate Form (1:1:1 stoichiometry) and its Structural Implications

Glycopyrronium tosilate is formulated as a hydrate, specifically a monohydrate. nih.govama-assn.orgkegg.jp This is explicitly indicated by its chemical name: Pyrrolidinium, 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethyl-, 4-methylbenzenesulfonate, hydrate (1:1:1). ama-assn.orgchemspider.com The 1:1:1 stoichiometry signifies that the solid crystalline structure is composed of one glycopyrronium cation, one tosylate anion, and one water molecule in each repeating unit of the crystal lattice. ama-assn.org

Structure

2D Structure

Properties

Molecular Formula |

C26H37NO7S |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1 |

InChI Key |

UOWOLENSDISMPG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Glycopyrrolate (B1671915) Synthetic Pathways

The foundational synthesis of glycopyrrolate was first described in the late 1950s and has been a subject of continuous refinement. newdrugapprovals.org The original and most common pathway involves a two-step process: the esterification of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol (B22934), followed by the quaternization of the resulting tertiary amine with a methylating agent. newdrugapprovals.orggoogle.com

A key patent, U.S. Patent 2,956,062, outlines a method involving the transesterification of the methyl ester of cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol in the presence of a catalyst like metallic sodium. google.comgoogleapis.com The resulting ester intermediate is then quaternized using methyl bromide to yield glycopyrronium (B1196793) bromide. google.com Variations of this core pathway have been explored to improve yield and purity. For instance, an Indian patent application describes using sodium methoxide (B1231860) for the transesterification, though this can lead to the formation of an unsaturated byproduct that requires an additional hydrogenation step. google.com

Over the years, the high cost and challenges in the synthesis of glycopyrrolate have spurred research into alternative routes. google.com These challenges are partly due to the molecule's two chiral centers, which can result in four stereoisomers. googleapis.com While initially, the commercially available product was a mixture of these isomers, later pharmacopeial standards required a more defined isomeric composition, necessitating more selective synthetic methods. google.com

Modern Synthetic Routes to Glycopyrronium Tosilate Hydrate (B1144303)

Modern synthetic strategies for glycopyrronium tosylate hydrate focus on efficiency, cost-effectiveness, and stereochemical control. A significant advancement is the direct synthesis of the tosylate salt, avoiding the bromide intermediate and subsequent anion exchange, which can be inefficient and introduce impurities. justia.com

A novel and efficient method for producing glycopyrronium tosylate involves the direct use of methyl tosylate as the quaternizing agent. justia.comgoogle.com This approach offers several advantages over the traditional use of methyl bromide to form glycopyrronium bromide, which would then require a separate step to exchange the bromide anion for tosylate. justia.com The direct quaternization with methyl tosylate streamlines the process, reducing the number of synthetic steps and avoiding the use of expensive silver salts (like silver tosylate) that were previously used for anion exchange. justia.com This not only makes the large-scale manufacturing more economically viable but also more environmentally sound by avoiding silver contamination. justia.com

The reaction involves contacting the glycopyrrolate base (3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1-methylpyrrolidine) with methyl tosylate in a suitable organic solvent. justia.comgoogle.com Water-miscible organic solvents such as ketones, nitriles, or alcohols are often employed for this step. justia.com This direct route also provides enhanced stereochemical selection. justia.com

| Methylating Agent | Salt Formed | Advantages of Methyl Tosylate |

| Methyl Bromide | Glycopyrronium Bromide | Requires subsequent anion exchange. |

| Methyl Tosylate | Glycopyrronium Tosylate | Direct, one-step synthesis of the desired salt. Avoids costly and contaminating silver salts. Fewer steps and enhanced stereochemical control. justia.com |

Traditional batch methods often rely on the Grignard reaction, where a cyclopentyl magnesium halide is reacted with a derivative of phenylglyoxylic acid. d-nb.infochemicalbook.com For example, cyclopentylmagnesium bromide can be added to benzoylformic acid or its methyl ester. chemicalbook.compatsnap.com One specific method involves the dropwise addition of a cyclopentylmagnesium bromide ether solution to benzoylformic acid at 0°C, followed by stirring at room temperature. chemicalbook.com

More recent optimizations focus on improving the safety and efficiency of CPMA synthesis. One such development is a multistep continuous-flow protocol for the hydroxylation of cyclopentylphenylacetic acid using organolithium reagents and molecular oxygen. d-nb.info This method allows for the safe handling of otherwise hazardous reagents and compares favorably to the traditional Grignard-based batch processes. d-nb.info

| Precursor Synthesis Method | Reagents | Key Features |

| Grignard Reaction (Batch) | Cyclopentylmagnesium bromide, Benzoylformic acid | Well-established but can have safety concerns with large-scale production. d-nb.infochemicalbook.com |

| Continuous-Flow Hydroxylation | Cyclopentylphenylacetic acid, n-Hexyllithium, Oxygen | Enhanced safety by using small volumes of reactive intermediates at any given time. d-nb.info |

Advanced Synthetic Techniques (e.g., Continuous-Flow Chemistry for Intermediates)

The application of advanced synthetic techniques, particularly continuous-flow chemistry, has shown significant promise in revolutionizing the production of pharmaceutical intermediates, including those for glycopyrronium. d-nb.infoyoutube.comnih.gov Continuous-flow processes offer enhanced safety, better process control, and often higher yields compared to traditional batch manufacturing. youtube.comdigitellinc.com

For the synthesis of the glycopyrrolate precursor, cyclopentyl mandelic acid (CPMA), a continuous-flow method has been developed that involves the α-lithiation of an arylacetic acid followed by aerobic oxidation. d-nb.inforesearchgate.net This approach enables the safe use of highly reactive organolithium reagents and molecular oxygen by maintaining only small quantities within the reactor at any time, thus minimizing risks associated with large-scale batch reactions. d-nb.info The process can be fine-tuned by controlling parameters like flow rate and temperature to optimize the reaction and minimize byproduct formation. youtube.com This technology represents a significant step towards safer, more sustainable, and efficient manufacturing of key pharmaceutical building blocks. d-nb.infoyoutube.com

Impurity Profiling and Control Strategies in API Synthesis

Controlling impurities in the final Active Pharmaceutical Ingredient (API) is a critical aspect of drug manufacturing. For glycopyrrolate, a thorough understanding of potential impurities arising from starting materials, intermediates, and byproducts of the synthetic process is essential. acs.org

When synthetic routes are shortened, for instance, into a one-pot process without the isolation and purification of intermediates, the risk of impurity carry-over increases. acs.org Therefore, a detailed investigation of potential and actual impurities is required. For glycopyrrolate, this includes analyzing impurities from the starting materials, cyclopentyl mandelic acid and 1-methyl-pyrrolidin-3-ol, as well as any byproducts that may form during the synthesis. acs.org

One strategy for purification involves the purification of the crude glycopyrronium tosylate from water. google.com For example, the crude product can be dissolved in heated water, followed by gradual cooling to induce crystallization of the highly pure product. google.com Control strategies also focus on the stereochemical purity, ensuring that the desired racemic threo form is the major component. justia.com Methods using methyl tosylate have been shown to yield a product where the threo-glycopyrronium tosylate is at least 95% of the total mixture. justia.com

Mechanistic and Pre Clinical Pharmacological Investigations

Detailed Mechanism of Action as a Muscarinic Receptor Antagonist

The primary mechanism of action of glycopyrronium (B1196793), the active moiety of glycopyrronium tosilate hydrate (B1144303), is its function as a muscarinic receptor antagonist. drugbank.comgenome.jp These receptors are integral to the parasympathetic nervous system and are found on various peripheral tissues, including sweat glands. fda.govnih.gov

Glycopyrronium acts as a competitive inhibitor of acetylcholine (B1216132) at muscarinic receptors. fda.govnih.gov By binding to these receptors, it prevents acetylcholine from exerting its normal physiological effects. patsnap.com In the context of hyperhidrosis, this inhibition directly targets the sweat glands, where acetylcholine stimulation is responsible for sweat production. patsnap.comfda.gov By blocking this interaction, glycopyrronium effectively reduces the rate of perspiration. drugs.comfda.gov

Glycopyrronium is a nonselective antagonist of muscarinic cholinergic receptors. fda.gov While it interacts with various muscarinic receptor subtypes, it demonstrates a high affinity for M1, M2, and M3 receptors, with the highest affinity for M1 receptors. drugbank.comnih.gov The M3 muscarinic receptor is of particular importance as it is the subtype predominantly found on eccrine sweat glands. fda.gov

Studies have shown that glycopyrrolate (B1671915), the active component, binds to human airway smooth muscle muscarinic receptors with high affinity, in the nanomolar range. nih.gov Specifically, competitive binding studies have determined the inhibitor constant (Ki) values for glycopyrrolate to be between 0.5 and 3.6 nM across different human tissues. nih.gov Research comparing glycopyrronium tosylate and glycopyrronium bromide indicated that their binding affinities for the M3 muscarinic acetylcholine receptor are equivalent, with IC50 values of approximately 0.108 nM for glycopyrronium bromide and a similar value for glycopyrronium tosylate. fda.gov

Interactive Table: Muscarinic Receptor Binding Affinities of Glycopyrrolate

| Receptor Subtype | Tissue Source | Radioligand Used | Ki (nM) |

| M1 | Rat Cerebral Cortex | [³H]-telenzepine | Data not specified |

| M2 | Rat Heart | [N-methyl-³H]-scopolamine | Data not specified |

| M3 | Rat Salivary Glands | [N-methyl-³H]-scopolamine | Data not specified |

| General Muscarinic | Human Peripheral Lung | [³H]-N-methylscopolamine | 0.5 - 3.6 |

| General Muscarinic | Human Airway Smooth Muscle | [³H]-N-methylscopolamine | 0.5 - 3.6 |

This table summarizes the binding affinities of glycopyrrolate to various muscarinic receptor subtypes as determined in pre-clinical studies.

As a quaternary ammonium (B1175870) compound, glycopyrronium possesses a permanent positive charge. patsnap.comnih.gov This structural feature influences its interaction with the receptor and its ability to cross biological membranes. Due to its charge, it does not readily cross the blood-brain barrier, leading to primarily peripheral effects. nih.govfda.gov Kinetic studies have revealed that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. drugbank.comnih.gov This slow dissociation contributes to a prolonged duration of action at the receptor site, a key characteristic of its therapeutic effect. drugbank.comnih.gov

Pre-clinical Pharmacodynamics in Isolated Systems and Animal Models

The pharmacodynamic effects of glycopyrronium have been evaluated in various pre-clinical models. In isolated tissue preparations, such as human and guinea-pig airways, glycopyrrolate has been shown to be a potent antagonist of acetylcholine-induced smooth muscle contraction. nih.gov

In animal models, the secondary pharmacology of glycopyrronium has been characterized. fda.gov These effects are consistent with its anticholinergic properties and include:

Inhibition of intestinal motor activity

Inhibition of gastric secretion

Mydriatic activity (dilation of the pupil)

Inhibition of lacrimation (tearing)

Inhibition of salivation

Inhibition of vagal nerve activity fda.gov

These systemic effects, however, were not prominent in clinical trials of topical glycopyrronium tosilate, likely due to the low systemic exposure following dermal application. fda.gov

Pre-clinical Pharmacokinetics and Biotransformation Studies

Pre-clinical studies have investigated the absorption, distribution, metabolism, and excretion of glycopyrronium.

In vitro studies using human skin have provided insights into the dermal permeation of glycopyrronium tosilate. nih.gov These studies have shown that factors such as anatomical site, occlusion, and exposure time significantly influence the amount of drug that penetrates the skin. nih.gov For instance, delivery through palmar and plantar skin was found to be up to 40 times lower than through axillary or abdominal skin. nih.gov Occlusion, or covering the application site, was shown to increase drug delivery by up to 10-fold. nih.gov

Pharmacokinetic studies in animals have been conducted, though direct comparisons of systemic exposure to that in humans after topical application are not always straightforward. fda.gov Following intravenous administration in animals, glycopyrrolate is excreted in both urine and bile, with over 80% of the drug remaining unchanged. researchgate.net In long-term carcinogenicity studies, glycopyrronium tosylate was applied topically to rats for up to 24 months, and no significant tumor incidence was observed. fda.gov

Interactive Table: Summary of Pre-clinical Pharmacokinetic Findings

| Parameter | Finding | Species/Model |

| Dermal Permeation | Delivery through palmar/plantar skin up to 40-fold lower than axillary/abdominal skin. | Human skin (in vitro) |

| Effect of Occlusion | Increased drug delivery up to 10-fold. | Human skin (in vitro) |

| Excretion | >80% excreted as unchanged drug in urine and bile. | Animals (following IV administration) |

| Carcinogenicity | No significant tumor incidence observed. | Rats (topical application for 24 months) |

This table highlights key findings from pre-clinical pharmacokinetic and biotransformation studies of glycopyrronium and its tosylate salt.

Tissue Distribution and Compartmental Analysis

Pre-clinical and mechanistic studies reveal that the distribution of glycopyrronium is influenced by its quaternary ammonium structure, which limits its ability to cross biological membranes, including the blood-brain barrier. wikipedia.org Consequently, its effects are largely confined to peripheral tissues. Investigations in animal models, such as horses, have shown that following intravenous administration, glycopyrronium primarily affects the gastrointestinal tract, liver, and kidney. wikipedia.org Its concentration in the blood follows a rapid initial disappearance followed by a prolonged terminal phase, a pattern that can be described by a tri-exponential equation. wikipedia.org

Compartmental modeling has been employed to further characterize the pharmacokinetics of glycopyrronium. A population pharmacokinetic model developed from data in healthy volunteers suggested that a three-compartment model best describes its disposition. nih.gov Although a four-compartment model was initially considered, it yielded parameters with limited precision. nih.gov The validated three-compartment model indicated that after inhalation, the absorption of glycopyrronium from the lungs is dominated by a slow phase, with a half-life of approximately 3.5 days, accounting for 79% of the drug absorbed into the bloodstream. nih.gov This slow absorption from the lungs, coupled with rapid elimination from the systemic circulation, contributes to its extended duration of action at the target site. nih.gov In vivo animal models using guinea pigs have also demonstrated retention of the compound in the lung, which influences its duration of action. nih.gov

The volume of distribution (Vd) further illustrates its limited distribution. In adult humans (aged 60-75 years), the Vd is approximately 0.42 ± 0.22 L/kg, while in pediatric patients (1-14 years), the mean Vd ranges from 1.3 to 1.8 L/kg. nih.gov

Metabolic Characterization (e.g., Role of CYP Enzymes, In Vitro Studies)

The metabolic profile of glycopyrronium indicates that it undergoes limited metabolism. The primary metabolic pathway is hydrolysis, which results in the formation of an inactive M9 metabolite. nih.govdrugbank.comresearchgate.net In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been crucial in identifying the specific enzymes involved in its metabolism. nih.govnih.gov

These investigations have demonstrated that CYP2D6 is the main enzyme responsible for the metabolism of glycopyrronium. nih.govdrugbank.com Additionally, several other CYP isoforms contribute to a minor extent. nih.govdrugbank.com Non-clinical investigations in rodents showed that after oral administration, the majority of the drug is excreted unchanged in the feces, which is consistent with low absorption and metabolism of the unabsorbed fraction. service.gov.uk Further analysis indicated that non-renal clearance is primarily attributable to metabolism, as biliary clearance is limited. service.gov.uk Studies have also shown that glucuronide and sulfate (B86663) conjugation reactions play only a minor role in the metabolism of glycopyrrolate. service.gov.uk

The following table summarizes the key enzymes involved in the metabolism of glycopyrronium.

| Enzyme Family | Specific Enzyme | Role in Metabolism |

| Cytochrome P450 | CYP2D6 | Major contributor |

| CYP1A2 | Minor contributor | |

| CYP2B6 | Minor contributor | |

| CYP2C9 | Minor contributor | |

| CYP2C18 | Minor contributor | |

| CYP2C19 | Minor contributor | |

| CYP3A4 | Minor contributor |

This table is based on data from in vitro studies identifying the cytochrome P450 enzymes involved in glycopyrronium metabolism. nih.govdrugbank.com

Excretion Pathways and Renal Clearance

The primary route of elimination for systemically absorbed glycopyrronium is through renal excretion of the unchanged drug. service.gov.uknih.gov This is a characteristic feature observed across different species, including horses and humans. wikipedia.orgservice.gov.uk

Following intravenous administration in humans, mass balance studies show that approximately 85% of the dose is recovered in the urine within 48 hours. tga.gov.au A much smaller fraction, less than 5%, is found in the bile, indicating that biliary excretion is a minor pathway. nih.govdrugbank.comtga.gov.au The majority of the substance excreted in the urine, estimated to be over 80%, is the unchanged parent drug, with the remainder being the inactive M9 metabolite. nih.govdrugbank.comservice.gov.uk

The renal clearance of glycopyrronium is significant. In humans, the mean renal clearance has been estimated at 26 L/h, which accounts for approximately 61-69% of the total systemic clearance (average of 42.5 L/h). tga.gov.au This renal clearance value is notably higher than the typical glomerular filtration rate, suggesting that active tubular secretion is a key mechanism in its renal elimination. tga.gov.au

The table below provides a summary of excretion and clearance data for glycopyrronium following intravenous administration.

| Parameter | Value/Description | Species |

| Primary Excretion Route | Urine | Human, Horse |

| Urinary Excretion (% of IV Dose) | ~85% | Human |

| Biliary Excretion (% of IV Dose) | <5% | Human |

| Form in Urine | >80% as unchanged parent drug | Human |

| Total Systemic Clearance | ~42.5 L/h | Human |

| Renal Clearance | ~26 L/h | Human |

| Mechanism of Renal Elimination | Glomerular filtration and active tubular secretion | Human |

This table summarizes key excretion and clearance findings for glycopyrronium based on pre-clinical and mechanistic studies. wikipedia.orgnih.govdrugbank.comtga.gov.au

Systemic Exposure from Topical Applications in Pre-clinical Models

Pre-clinical in vitro models have been utilized to understand the factors influencing the systemic exposure of glycopyrronium following topical application. These studies are critical for assessing the potential for systemic absorption from locally acting formulations.

An in vitro study using human skin in flow-through diffusion cells investigated the penetration of a 2.4% glycopyrronium tosylate solution across skin from various anatomical locations. nih.gov The results demonstrated that systemic delivery is highly dependent on the anatomical site of application. Penetration through thicker skin, such as that from the palms and soles, was found to be up to 40-fold lower compared to delivery through thinner skin from the axillary or abdominal regions. nih.gov

The study also highlighted other critical variables affecting skin penetration. Occlusion of the application site was shown to increase the delivery of glycopyrronium tosylate by up to 10-fold. nih.gov Furthermore, the duration of exposure had a substantial impact; reducing the exposure time from 24 hours to 5, 15, or 60 minutes resulted in a 90% decrease in the flux of the compound. nih.gov Interestingly, applying occlusion during these shorter exposure times could restore the delivery to levels comparable to a 24-hour, non-occluded exposure. nih.gov These findings from pre-clinical skin penetration models indicate that skin thickness, exposure time, and occlusion are key determinants of systemic exposure from topical applications. nih.gov While these are human skin models, they provide foundational pre-clinical data indicating that topical application leads to significantly lower systemic absorption compared to oral administration. nih.govnih.gov

The table below details the findings from an in vitro human skin penetration study.

| Variable | Condition | Impact on Glycopyrronium Delivery |

| Anatomical Site | Palmar/Plantar Skin vs. Axillary/Abdominal Skin | Up to 40-fold lower delivery through palmar/plantar skin |

| Occlusion | Occluded vs. Non-occluded | Up to 10-fold increase in delivery with occlusion |

| Exposure Time | 5, 15, or 60 min vs. 24 hours (non-occluded) | ~90% decrease in flux with shorter exposure times |

| Exposure Time + Occlusion | 5, 15, or 60 min (occluded) vs. 24 hours (non-occluded) | Delivery restored to levels of the 24-hour non-occluded control |

This table summarizes the results of an in vitro study on human skin, demonstrating the influence of various factors on the penetration of topical glycopyrronium tosylate. nih.gov

In Vitro and Ex Vivo Research Models for Compound Evaluation

Cellular Assays for Muscarinic Receptor Binding, Activation, and Signalling

Cellular assays are crucial for defining the affinity and functional activity of glycopyrronium (B1196793) tosilate hydrate (B1144303) at its target muscarinic acetylcholine (B1216132) receptors (mAChRs). These assays frequently employ cell lines engineered to express specific mAChR subtypes (M1-M5).

Radioligand binding assays are a primary method for this evaluation. In these competitive binding studies, a radiolabeled ligand with known affinity for the muscarinic receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used. The capacity of glycopyrronium to displace the radioligand allows for the calculation of its binding affinity (Ki). Research indicates that glycopyrronium binds with high affinity, in the nanomolar range, to human M1, M2, and M3 receptors, showing no significant selectivity among these subtypes. nih.gov The binding affinities of glycopyrronium tosylate and glycopyrronium bromide are considered equivalent. fda.gov

Functional assays are also essential to understand how glycopyrronium tosilate hydrate modulates receptor activity. These assays can measure changes in intracellular second messengers following receptor activation. Glycopyrronium tosylate acts as a competitive inhibitor of acetylcholine at peripheral muscarinic receptors, including those in sweat glands. skintherapyletter.compatsnap.com By blocking these receptors, it prevents the action of acetylcholine, a neurotransmitter that stimulates sweat production, thereby reducing sweating. skintherapyletter.compatsnap.com

Table 1: Cellular Assay Findings for Glycopyrronium

| Assay Type | Receptor Subtype | Key Finding | Citation |

|---|---|---|---|

| Radioligand Binding | M1, M2, M3 | Binds with high affinity (Ki values 0.5–3.6 nM) with no selectivity among these subtypes. | nih.gov |

| Functional Activity | Muscarinic Receptors in Sweat Glands | Acts as a competitive inhibitor of acetylcholine, blocking the receptors to reduce sweat production. | skintherapyletter.compatsnap.com |

Isolated Organ Bath Studies on Cholinergic Responses

Isolated organ bath studies serve as an intermediate step between cellular assays and in vivo models, enabling the examination of the compound's effects on whole tissues. In these ex vivo experiments, isolated tissues, such as guinea-pig trachea and human airways, are mounted in an organ bath. The contractile responses of these tissues to electrical field stimulation (EFS) are measured in the presence and absence of glycopyrronium.

Studies have shown that glycopyrronium inhibits EFS-induced contractions in both guinea-pig trachea and human airways in a concentration-dependent manner, demonstrating its potency as a muscarinic receptor antagonist. nih.gov Interestingly, while the onset of action was similar to the comparator ipratropium (B1672105) bromide, the duration of action for glycopyrronium was significantly more prolonged in human airways. nih.gov This extended duration is attributed to its slow dissociation from human airway smooth muscle muscarinic receptors. nih.gov

Table 2: Isolated Organ Bath Study Findings for Glycopyrronium

| Tissue Preparation | Stimulus | Effect of Glycopyrronium | Key Observation | Citation |

|---|---|---|---|---|

| Guinea-Pig Trachea | Electrical Field Stimulation (EFS) | Concentration-dependent inhibition of contraction. | Potent antagonist activity. | nih.gov |

| Human Airways | Electrical Field Stimulation (EFS) | Concentration-dependent inhibition of contraction. | Significantly prolonged duration of action compared to ipratropium bromide. | nih.gov |

Ex Vivo Human and Animal Skin Permeation Studies

For topical formulations, understanding the transdermal delivery of glycopyrronium tosilate is critical. Ex vivo skin permeation studies, often utilizing flow-through diffusion cells, are the standard for this assessment. These studies use excised human skin to measure the rate and extent of drug penetration. nih.gov

Influence of Anatomical Site on Transdermal Delivery

The permeability of the skin is significantly affected by its anatomical origin. nih.gov In vitro studies using human skin have demonstrated that the delivery of glycopyrronium tosylate varies considerably depending on the body region. Specifically, delivery through palmar (palm of the hand) and plantar (sole of the foot) skin was found to be up to 40 times lower than delivery through axillary (underarm) or abdominal skin. nih.gov This difference is largely due to the greater thickness of the stratum corneum in palmar and plantar regions, which acts as the main barrier to absorption. nih.gov

Effects of Occlusion on Glycopyrronium Tosilate Delivery

Occlusion, or covering the skin application site, can substantially enhance the transdermal delivery of compounds by increasing skin hydration. nih.govresearchgate.net For glycopyrronium tosylate, occluding the skin with materials like parafilm or saran (B1199687) wrap has been shown to increase its delivery by up to 10-fold. nih.gov This enhanced penetration is attributed to the hydration of the stratum corneum, which makes it more permeable to the drug. researchgate.net

Impact of Exposure Time on Compound Flux

The duration of contact between the glycopyrronium tosilate formulation and the skin is a key factor in the total amount of drug absorbed. nih.gov Research has shown that reducing the exposure time from a 24-hour period to shorter intervals of 5, 15, or 60 minutes resulted in a 90% decrease in the flux of glycopyrronium tosylate. nih.gov However, combining these shorter exposure times with occlusion was able to restore the drug delivery to levels comparable to a 24-hour, non-occluded application. nih.gov

Table 3: Ex Vivo Skin Permeation Study Findings for Glycopyrronium Tosilate

| Parameter | Influence on Permeation | Quantitative Finding | Citation |

|---|---|---|---|

| Anatomical Site | Varies by region | Delivery through palmar/plantar skin is up to 40-fold lower than axillary/abdominal skin. | nih.gov |

| Occlusion | Increases delivery | Can increase delivery up to 10-fold. | nih.gov |

| Exposure Time | Flux decreases with shorter exposure | Reducing exposure from 24h to 5-60 min decreases flux by 90%. | nih.gov |

Analytical Chemistry Research and Method Development

Chromatographic Techniques for API Quantification and Purity Assessment

Chromatographic methods are the cornerstone for the quantitative analysis and purity evaluation of glycopyrronium (B1196793) tosylate hydrate (B1144303). These techniques separate the compound of interest from related substances and formulation excipients, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the routine quality control of glycopyrronium. ijpbs.netresearchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of glycopyrrolate (B1671915), the active moiety, in bulk drug and pharmaceutical dosage forms. researchgate.netajpaonline.com These methods demonstrate good linearity, accuracy, and precision. researchgate.netajpaonline.com

Method development often involves optimizing parameters such as the stationary phase (column), mobile phase composition, pH, flow rate, and detection wavelength to achieve optimal separation and quantification. ijpbs.netajpaonline.comnih.gov For instance, a simple, accurate, and precise RP-HPLC method utilized a C18 column with a mobile phase consisting of a sodium sulphate buffer, sulfuric acid, acetonitrile (B52724), and methanol mixture, with UV detection at 222 nm. researchgate.net Another method for simultaneous determination with indacaterol (B1671819) maleate used a C18 column with a mobile phase of acetonitrile, methanol, and water, also with detection at 220 nm. researchgate.net Ion-pair HPLC has also been effectively used for the determination of glycopyrronium and its related impurities, demonstrating the versatility of HPLC in handling ionic compounds. nih.govresearchgate.net

Table 1: Examples of HPLC-UV Method Parameters for Glycopyrrolate Analysis

| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 nih.gov |

| Column | µ Bondapak C-18 (300 x 3.9mm; 10µm) | Supelco C18 (25 cm x 4.6mm, 5µm) | Nucleosil (base deactivated) |

| Mobile Phase | Sodium sulphate buffer, 1N Sulfuric acid, acetonitrile, methanol (1230:6:470:300 v/v/v/v) | Acetonitrile: Methanol: Water (50:30:20 v/v) | Phosphate buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M)/methanol (35/65; v/v) |

| Flow Rate | 2.3 ml/min | Not specified | 1 ml/min |

| Detection Wavelength | 222 nm | 220 nm | Not specified (UV detector) |

| Column Temperature | 30°C | Not specified | 40°C |

| Retention Time | 4.2 minutes | 4.051 minutes | Not specified |

This table presents a summary of parameters from different published methods and is for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the bioanalysis of glycopyrronium in biological matrices like human plasma. anapharmbioanalytics.comnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for the quantification of very low concentrations of the drug. biotrial.com

LC-MS/MS methods are crucial for pharmacokinetic studies. nih.govnih.govnih.gov A typical LC-MS/MS method involves solid-phase extraction (SPE) to isolate glycopyrronium and its internal standard from plasma, followed by chromatographic separation and detection. nih.govresearchgate.net The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard to ensure high selectivity and accuracy. nih.govnih.gov For example, a validated method for glycopyrrolate in human plasma monitored the transition m/z 318.3 → 116.1 for glycopyrrolate and m/z 321.3 → 119.1 for its deuterated internal standard (GLY-d3). nih.govnih.gov These methods can achieve very low limits of quantification (LLOQ), sometimes in the sub-picogram per milliliter (pg/mL) or even femtogram per milliliter (fg/mL) range. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Method Parameters for Glycopyrrolate Quantification in Human Plasma

| Parameter | Details nih.govresearchgate.net |

| Extraction Method | Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-Phase LC (Agilent Pursuit 5PFP column) |

| Mobile Phase | Isocratic; 50:50 mixture of 10 mM ammonium (B1175870) acetate in 1% formic acid and methanol |

| Flow Rate | 0.500 ml/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition (Glycopyrrolate) | m/z 318.3 → 116.1 |

| Mass Transition (Internal Standard) | m/z 321.3 → 119.1 (d3-glycopyrrolate) |

| Concentration Range | 4.00 - 2000 pg/mL |

| Linearity (r²) | ≥ 0.9960 |

This table illustrates typical parameters from a published bioanalytical method.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of glycopyrronium tosilate hydrate. fda.gov While detailed proprietary data is not publicly available, standard spectroscopic characterization would involve a suite of methods. The UV spectrum, often recorded as part of HPLC-UV analysis, provides information about the chromophores present in the molecule and is used for quantitative detection. ajpaonline.comnih.gov The molecular formula of this compound is C₂₆H₃₇NO₇S, and its molecular weight is approximately 507.6 g/mol . fda.gov The structure contains two asymmetric centers, leading to the possibility of four configurational isomers. fda.gov The elucidation of this complex structure relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the connectivity of atoms and the presence of functional groups.

Advanced Analytical Techniques for Impurity Detection and Quantification

Ensuring the purity of an API requires advanced analytical techniques capable of detecting and quantifying trace-level impurities. nih.gov For glycopyrronium tosylate hydrate, this includes potential process-related impurities and degradation products. ajpaonline.comnih.gov

Ion-pair HPLC methods have proven to be particularly suitable for the analysis of glycopyrronium and its related impurities. nih.govresearchgate.net These methods can serve as stability-indicating assays, meaning they can separate the intact drug from its degradation products. nih.gov One such method successfully separated (R,R)-glycopyrronium bromide from its related impurities, making it suitable for in-process control. nih.gov

LC-MS/MS is also a critical tool for impurity profiling. researchgate.net Its high sensitivity and specificity allow for the identification and quantification of impurities that may not be detectable by UV. biotrial.combioanalysis-zone.com This is especially important for potentially genotoxic impurities, which must be controlled at very low levels. The structural information provided by mass spectrometry is key to identifying unknown impurity peaks that may arise during synthesis or storage. fda.gov

Formulation Science and Drug Delivery Systems Research

Research into Topical Delivery Systems (e.g., solution-based formulations, excipients)

The primary delivery system developed for topical application of glycopyrronium (B1196793) tosilate hydrate (B1144303) is a solution-based formulation. This formulation is applied using a single-use, pre-moistened cloth or pad. nih.govdrugs.compatsnap.comresearchgate.net The approved product, for instance, utilizes a polypropylene (B1209903) pad to deliver a 2.4% aqueous solution of glycopyrronium. drugs.comskintherapyletter.comfda.gov

The selection of a solution-based system is logical for a topical anticholinergic agent intended for localized action. This approach allows for direct application to the target area, aiming to maximize the concentration of the active ingredient at the site of action while minimizing systemic absorption.

The excipients used in the commercially available formulation have been identified in regulatory filings. fda.gov These include:

Citric Acid: Likely used as a buffering agent to maintain the pH of the solution, which can be critical for drug stability and skin tolerability.

Dehydrated Alcohol: This may serve multiple purposes, including acting as a solvent, a penetration enhancer to facilitate the movement of the drug into the skin, and providing a quick-drying feel upon application.

Purified Water: The primary solvent for the drug and other excipients.

Sodium Citrate: Works in conjunction with citric acid as part of the buffering system to stabilize the pH. drugs.com

The choice of a pre-moistened cloth as the applicator is a key aspect of the delivery system. drugs.compatsnap.comresearchgate.net This design ensures that a consistent and controlled amount of the drug solution is available for each application, which is an important factor for efficacy and safety.

Physicochemical Factors Influencing Drug Release and Diffusion

The release and diffusion of glycopyrronium tosilate hydrate from its topical formulation are influenced by several key physicochemical factors. In vitro studies using human skin have provided significant insights into these variables. nih.gov

One of the most critical factors is the anatomical location of application, which correlates with skin thickness. Research has demonstrated that the delivery of glycopyrronium tosilate through palmar and plantar skin is significantly lower—by as much as 40-fold—compared to delivery through the thinner skin of the axilla or abdomen. nih.gov This highlights the importance of the stratum corneum barrier, which is much thicker on the palms and soles.

Another significant factor is occlusion, which refers to the covering of the skin after the topical application. Studies have shown that occlusion can increase the delivery of glycopyrronium tosilate by up to 10-fold. nih.gov This is likely due to increased skin hydration, which can enhance drug penetration.

Exposure time is also a crucial variable. Research indicates that reducing the exposure time from 24 hours to shorter periods, such as 5, 15, or 60 minutes, can decrease the flux of glycopyrronium tosilate by as much as 90%. nih.gov However, it was also found that combining a shorter exposure time with occlusion could restore the drug delivery to levels comparable to a 24-hour, non-occluded application. nih.gov

These findings underscore the interplay between the formulation, the application site, and the conditions of application in determining the amount of drug that penetrates the skin.

Solid State Chemistry and Polymorphism Research

Polymorphic Forms of Glycopyrronium (B1196793) Tosilate (e.g., Form C, Form D)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While the existence of specific polymorphic forms, such as Form C and Form D, for glycopyrronium tosilate has been a subject of research, detailed public information and characterization data for these specific forms are not widely available in scientific literature. Pharmaceutical development often involves extensive screening for polymorphs to identify the most stable form for clinical use. The approved form of glycopyrronium tosilate is a monohydrate. rsc.orgwikipedia.orgnih.gov

The study of polymorphism is crucial as different forms can have different stabilities, with metastable forms potentially converting to a more stable form over time. nih.gov This conversion can impact the drug product's quality and efficacy.

Amorphous Forms and Their Physicochemical Characterization

In addition to crystalline forms, an API can exist in an amorphous state, which lacks a long-range ordered molecular structure. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

While specific studies on amorphous glycopyrronium tosilate are not extensively published, research on the related compound, glycopyrronium bromide, indicates that amorphous material can be highly hygroscopic. It can aggressively absorb water even at low relative humidity, leading to physical instability, partial dissolution, and subsequent recrystallization. The glass transition temperature (Tg) of dry amorphous glycopyrronium bromide was found to be 64.9°C, a value that can be significantly lowered by moisture absorption, potentially leading to stickiness and agglomeration at room temperature. It is plausible that amorphous glycopyrronium tosilate would exhibit similar physicochemical challenges.

Table 1: General Physicochemical Properties of Amorphous vs. Crystalline APIs

| Property | Amorphous Form | Crystalline Form |

| Structure | Disordered, random arrangement of molecules | Ordered, repeating three-dimensional lattice |

| Solubility | Higher | Lower |

| Physical Stability | Lower (thermodynamically metastable) | Higher (thermodynamically stable) |

| Hygroscopicity | Generally higher | Generally lower |

| Glass Transition (Tg) | Present | Absent (has a distinct melting point) |

This table presents generalized characteristics and not specific experimental data for glycopyrronium tosilate.

Crystallization Processes and Polymorph Control Strategies

Controlling the crystallization process is fundamental to selectively producing the desired polymorphic form of an API. mit.edu Key strategies involve manipulating various parameters that influence nucleation and crystal growth. rsc.orgresearchgate.net

Key Factors in Polymorph Control:

Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes.

Supersaturation: The level of supersaturation is a primary driving force for crystallization and can be controlled to target a specific form. researchgate.net

Temperature: Temperature affects both solubility and the kinetics of nucleation and growth, making it a critical control parameter. researchgate.net

Additives and Impurities: The presence of even small amounts of impurities or additives can inhibit or promote the nucleation of certain polymorphs. researchgate.net

Mixing and Agitation: The hydrodynamic conditions within the crystallizer affect mass transfer and can influence the final crystal attributes. researchgate.net

For glycopyrronium tosylate, the manufacturing process is designed to consistently produce the desired crystalline hydrate (B1144303) form, ensuring product quality. rsc.org Strategies such as anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, can be employed to control particle size and polymorphic form. rsc.org

Characterization of Hydrates and Solvates of Glycopyrronium Tosilate

Glycopyrronium tosilate is known to exist as a monohydrate, which is the form used in the approved drug product. rsc.orgwikipedia.orgnih.gov Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. Solvates are similar but involve a solvent other than water.

The characterization of the monohydrate form is crucial for quality control. A variety of analytical techniques are used for this purpose.

Table 2: Analytical Techniques for Characterizing Hydrates and Solvates

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique diffraction pattern for a specific crystalline form, confirming its identity and purity. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as dehydration and melting, which are characteristic of a specific hydrate. |

| Thermogravimetric Analysis (TGA) | Determines the water content by measuring the weight loss upon heating. |

| Infrared (IR) and Raman Spectroscopy | Provides information on the molecular structure and hydrogen bonding involving the water molecules. |

| Dynamic Vapor Sorption (DVS) | Assesses the hygroscopicity and the stability of the hydrate at different humidity levels. |

The monohydrate form of glycopyrronium tosiliate has been shown to be stable under the recommended storage conditions. drugs.com

Investigation of Solid-State Stability and Interconversion between Forms

The solid-state stability of an API is a critical quality attribute. Investigations focus on how different environmental factors, such as temperature, humidity, and light, affect the physical and chemical stability of the crystalline form. nih.gov A key aspect of this is studying the potential for interconversion between different polymorphic forms or between an amorphous and a crystalline form. nih.gov

For pharmaceutical compounds, a metastable form may convert to a more stable form over time, which can alter the drug's properties. nih.gov Stability studies are designed to detect such transformations. These studies typically involve storing the drug substance under various controlled conditions and analyzing it at specific time points using techniques like PXRD and DSC to check for any changes in the solid form. While detailed interconversion studies for glycopyrronium tosilate are not publicly available, the general principles of solid-state stability are rigorously applied during its development and manufacturing to ensure a stable and effective product.

Stability and Degradation Pathway Research

Forced Degradation Studies under Various Stress Conditions (e.g., thermal, hydrolytic, oxidative, photolytic)

Forced degradation, or stress testing, is essential in identifying the likely degradation products of a drug substance, which helps in understanding the degradation pathways and developing stability-indicating analytical methods.

Studies on the related compound, glycopyrrolate (B1671915), have been conducted under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis. rjptonline.org In one such study, the drug was subjected to acid degradation, alkali degradation, and peroxide degradation. rjptonline.org

For glycopyrronium (B1196793) tosylate specifically, as part of the New Drug Application (NDA) for its topical formulation, photostability and thermal cycling studies were performed. fda.gov The results from the photostability study indicated that exposure to light did not have an adverse effect on the drug product in terms of its assay, impurity level, pH, or package integrity. fda.gov Furthermore, thermal cycling studies, which involved temperature cycles between -20°C and 40°C/75% RH, also showed no adverse effects on the product's assay, weight, pH, and package integrity. fda.gov

Another study investigating a 0.5 mg/mL oral solution of glycopyrrolate performed degradation studies under thermal conditions to better understand the stability of the active pharmaceutical ingredient (API). nih.gov

Elucidation of Potential Degradation Mechanisms and Pathways

Understanding the degradation mechanism is key to ensuring product stability. For glycopyrrolate, the ester functional group is susceptible to hydrolysis. Research suggests that the primary degradation process for glycopyrrolate is hydrolysis, which breaks the ester bond. nih.gov This process results in the formation of a key degradation product, alpha-cyclopentylmandelic acid. nih.gov

While the metabolic pathway for glycopyrronium has not been fully characterized, it is known that a minor proportion is metabolized following intravenous administration. nih.gov After a radiolabelled intravenous dose was given to adults, over 80% of the radioactivity recovered in urine and bile was the unchanged drug, indicating limited metabolism. nih.gov

Long-Term and Accelerated Stability Assessment Methodologies

Long-term and accelerated stability studies are performed to predict the shelf life of a drug product and recommend appropriate storage conditions. These studies are conducted according to guidelines from the International Council for Harmonisation (ICH).

For the commercial product containing glycopyrronium tosylate, long-term stability data was provided for up to 18 months, alongside 6 months of accelerated stability data for three registration batches. fda.gov These stability data were sufficient to support a proposed expiration dating period of 24 months when the product is stored at controlled room temperature. fda.govfda.gov

A study on a 0.5 mg/mL oral solution of glycopyrrolate evaluated its chemical stability in two different container types (amber glass and amber polyethylene (B3416737) terephthalate (B1205515) (PET)) at three different storage temperatures: 4°C, 25°C, and 45°C. nih.govmdpi.com The stability was monitored for up to 7 months. nih.gov The results indicated that the oral liquid dosage forms of glycopyrrolate were stable for at least 210 days when stored at room temperature (25°C) or under refrigeration (4°C) in either glass or PET containers. mdpi.com Significant degradation beyond acceptable limits was observed only in the glass container stored at 45°C after two months. nih.govmdpi.com Long-term safety and efficacy of topical glycopyrronium tosylate have also been evaluated in studies lasting up to 48 weeks. nih.govnih.govnih.gov

| Container | Storage Temperature | Duration | Stability Outcome |

|---|---|---|---|

| Amber Glass | 4°C | 7 months | Stable |

| Amber PET | 4°C | 7 months | Stable |

| Amber Glass | 25°C (Room Temp.) | 7 months | Stable |

| Amber PET | 25°C (Room Temp.) | 7 months | Stable |

| Amber Glass | 45°C | > 2 months | Degradation beyond limits |

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. These methods must be able to separate, detect, and quantify the active ingredient and its degradation products without interference.

Several stability-indicating methods using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been developed and validated for glycopyrrolate, often in combination with other drugs. rjptonline.orgresearchgate.net These methods are validated according to ICH guidelines for parameters such as specificity, precision, linearity, accuracy, and robustness. rjptonline.org

One validated RP-HPLC method for the simultaneous estimation of indacaterol (B1671819) and glycopyrronium utilized a C18 column with a mobile phase of 0.1% orthophosphoric acid (OPA) buffer and acetonitrile (B52724) (55:45 ratio) at a flow rate of 0.8 ml/min, with detection at 230 nm. researchgate.net Another stability-indicating RP-UPLC method for glycopyrrolate and neostigmine (B1678181) used a C18 column with a mobile phase of acetonitrile and 1% orthophosphoric acid buffer (70:30 v/v) at a flow rate of 1 ml/min and detection at 255 nm. rjptonline.org The successful validation of these methods confirms their suitability for use in quality control and stability studies, as they can effectively separate the parent drug from any degradation products formed under stress conditions. rjptonline.org

| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Std Denali C18 (150 x 4.6 mm, 5µm) | Buffer (0.1% OPA): Acetonitrile (55:45) | 0.8 ml/min | 230.0 nm | researchgate.net |

| RP-UPLC | Symmetry C18 (150mm X 4.6mm, 3.5µm) | Acetonitrile : 1% Orthophosphoric Acid Buffer (70:30 v/v) | 1 ml/min | 255 nm | rjptonline.org |

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as glycopyrronium (B1196793), to its receptor. Glycopyrronium exerts its pharmacological effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For glycopyrronium, docking studies have been instrumental in visualizing its interaction with various muscarinic receptor subtypes (M1-M5). These studies help to identify the key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and affinity. For instance, the quaternary ammonium (B1175870) group of glycopyrronium is predicted to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptors. drugbank.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. MD simulations have been employed to study the binding of anticholinergic drugs, including those structurally related to glycopyrronium, to the M3 muscarinic receptor. rug.nlresearchgate.net These simulations can reveal the role of specific residues in modulating ligand binding affinity and can help to explain the kinetic properties of the drug, such as its dissociation rate from the receptor. rug.nlacs.org For example, MD simulations have shown that some long-acting muscarinic antagonists exhibit slow dissociation from the receptor, which contributes to their prolonged duration of action. rug.nlnih.gov While specific MD simulation data for glycopyrronium tosilate hydrate (B1144303) is not extensively detailed in the provided results, the principles and findings from related anticholinergic compounds are highly relevant.

Quantitative Structure-Activity Relationship (QSAR) Studies for Anticholinergic Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For glycopyrronium and its analogs, QSAR studies have been crucial in understanding the structural features that govern their anticholinergic potency.

These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of mathematical models that relate these descriptors to the observed biological activity, such as the binding affinity (pKi) to muscarinic receptors. researchgate.net Research has shown that stereospecificity is an important factor for activity at muscarinic receptors. nih.gov QSAR studies on soft glycopyrrolate (B1671915) analogs have been performed, where the anticholinergic activity was determined through receptor binding studies. researchgate.net These investigations have indicated that increasing the molecular size of soft anticholinergics can lead to a decrease in their pKi values. researchgate.net A comprehensive QSAR study on a large set of quaternary soft anticholinergics utilized a linearized biexponential (LinBiExp) model to account for the biphasic nature of the activity data as a function of molecular size, suggesting size limitations at the binding site. nih.gov

Conformational Analysis and Energy Landscape Mapping of Glycopyrronium Tosilate Hydrate

The three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This compound possesses two asymmetric centers in the glycopyrronium moiety, leading to the possibility of four configurational isomers. fda.gov

Computational methods can be used to explore the potential energy surface of this compound, mapping out the different possible conformations and their relative energies. This "energy landscape" provides a picture of the molecule's flexibility and the likelihood of it adopting a particular shape. Understanding the preferred conformations of glycopyrronium is essential for interpreting its binding mode to muscarinic receptors, as the molecule must adopt a specific conformation to fit optimally into the receptor's binding pocket. While specific studies on the conformational analysis and energy landscape mapping of this compound are not detailed in the provided search results, such analyses are a standard and crucial part of modern computational drug design.

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, collectively known as pharmacokinetics. These predictions can help to identify potential liabilities early in the drug development process.

For glycopyrronium, computational models can be used to predict key pharmacokinetic parameters. While specific in silico predictions for this compound were not found, population pharmacokinetic (PK) modeling, which uses clinical data to inform computational models, has been extensively used for glycopyrronium. nih.govresearchgate.net These models have been instrumental in understanding its absorption, distribution, and elimination characteristics, particularly when administered via inhalation. nih.govresearchgate.net For example, a population PK model suggested that the lung absorption of glycopyrronium is characterized by a slow phase with a long half-life, contributing to its sustained action. nih.govresearchgate.net General in silico models for predicting human pharmacokinetic parameters like volume of distribution, clearance, and half-life have been developed using machine learning techniques and large datasets of drugs, demonstrating the potential for accurate prediction. nih.gov

Future Research Directions in Glycopyrronium Tosilate Hydrate

Exploration of Novel Therapeutic Applications based on Anticholinergic Mechanisms

The anticholinergic properties of glycopyrronium (B1196793), which involve the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors, form the basis for its current therapeutic uses. patsnap.comwikipedia.org This mechanism of action, however, holds promise for a variety of other clinical conditions characterized by cholinergic hyperactivity. Future research is anticipated to delve into these new therapeutic avenues.

Anticholinergic agents are known to influence a wide range of bodily functions, including those of the gastrointestinal, genitourinary, and respiratory systems. medlink.commedicalnewstoday.comhealthline.com Consequently, research could be directed towards evaluating the efficacy of glycopyrronium tosilate hydrate (B1144303) in managing conditions such as:

Overactive Bladder and Urinary Incontinence: Given the role of acetylcholine in bladder contraction, the potential of glycopyrronium tosilate hydrate as a treatment for overactive bladder is a logical area for investigation. medlink.commedicalnewstoday.com

Gastrointestinal Disorders: The modulation of gastrointestinal motility and secretion by anticholinergics suggests that this compound could be explored for its utility in treating disorders such as irritable bowel syndrome and certain types of diarrhea. healthline.com

Respiratory Conditions: Inhaled formulations of other glycopyrronium salts are already used for the long-term management of chronic obstructive pulmonary disease (COPD). nih.gov Research could focus on novel formulations or applications of this compound for respiratory disorders.

The exploration of these and other potential applications will necessitate rigorous clinical trials to establish both the efficacy and safety of this compound in new patient populations.

Advanced Delivery System Innovation and Formulation Technologies

Innovations in drug delivery systems offer the potential to enhance the therapeutic index of this compound by improving its targeted delivery and optimizing its release profile. nih.gov Current research in advanced drug delivery is focused on several promising technologies that could be adapted for this compound.

Future formulation research for this compound could concentrate on the following areas:

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages. genesispub.orgpreprints.orgastrazeneca.com These include improved drug stability, controlled release over extended periods, and the potential for targeted delivery to specific tissues, thereby minimizing systemic exposure and associated side effects. nih.govgenesispub.org

Topical and Transdermal Formulations: While a topical formulation already exists, further advancements could lead to enhanced skin permeation and more localized effects. patsnap.com This could involve the use of novel excipients or delivery devices to improve the efficiency of topical application.

Controlled-Release Oral Formulations: The development of oral formulations with controlled-release mechanisms could provide a more convenient and potentially more effective treatment option for certain conditions, ensuring stable plasma concentrations of the drug over time.

The table below summarizes potential advanced delivery systems and their prospective benefits for this compound.

| Delivery System | Potential Advantages | Relevant Research Areas |

| Liposomes | Biocompatibility, ability to carry hydrophilic and hydrophobic drugs, potential for targeted delivery. genesispub.orgpreprints.org | Formulation stability, targeted delivery to specific glands or organs. |

| Polymeric Nanoparticles | Controlled and prolonged drug release, use of biodegradable materials. preprints.org | Optimizing release kinetics, minimizing systemic absorption. |

| Micelles | Enhancement of drug solubility and bioavailability. | Application for poorly soluble derivatives or combination therapies. |

| Transdermal Patches | Sustained drug delivery, avoidance of first-pass metabolism, improved patient compliance. | Skin permeation enhancement, patch design and adhesion. |

These innovative delivery systems hold the promise of improving the therapeutic profile of this compound, making it a more effective and patient-friendly treatment option.

Application of Green Chemistry Principles in Glycopyrronium Tosilate Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce the environmental impact of drug manufacturing. ispe.orgnih.gov The synthesis of this compound, a quaternary ammonium (B1175870) compound, can be made more sustainable through the application of these principles. rsc.org

Key areas for the application of green chemistry in the synthesis of this compound include:

Use of Greener Solvents: A significant portion of waste in pharmaceutical synthesis comes from solvents. acs.orgmdpi.com Research into replacing traditional organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a crucial aspect of green chemistry. ispe.orgmdpi.com

Development of Catalytic Processes: The use of catalysts can improve the efficiency of chemical reactions, reduce waste, and minimize the need for stoichiometric reagents. ispe.orgpharmaceutical-technology.com Investigating novel catalysts for the quaternization step in glycopyrronium synthesis could lead to a more sustainable process.

Atom Economy and Waste Reduction: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. acs.org This involves optimizing reaction conditions and exploring more efficient synthetic pathways.

Use of Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the glycopyrronium backbone would further enhance the sustainability of its production. ispe.org

The integration of green chemistry principles not only benefits the environment but can also lead to more efficient and cost-effective manufacturing processes. nih.gov

Interdisciplinary Approaches for Comprehensive Compound Understanding

Future research should leverage the expertise of various scientific disciplines, including:

Molecular and Cellular Biology: To further elucidate the interactions of glycopyrronium with different subtypes of muscarinic receptors and to investigate its effects on cellular signaling pathways.

Pharmacology and Toxicology: To conduct in-depth studies on the pharmacokinetics and pharmacodynamics of the compound, as well as to identify and characterize any potential toxicities. ucsd.edu

Computational Chemistry and Molecular Modeling: To simulate the binding of glycopyrronium to its target receptors and to predict potential off-target interactions, aiding in the design of more selective drugs. tandfonline.com

Clinical Research: To design and execute well-controlled clinical trials to evaluate the efficacy and safety of new formulations and therapeutic applications of this compound. parabolicdrugs.com

By fostering collaboration between these and other relevant fields, researchers can gain a more holistic view of this compound, paving the way for its optimal therapeutic use and the development of next-generation anticholinergic agents. The relationship between basic and clinical sciences is a "two-way" street, where clinical data can inform and improve the foundational scientific understanding used to develop new drugs. cambridge.org

Q & A

Q. What is the molecular mechanism of glycopyrronium tosilate hydrate as a muscarinic acetylcholine receptor (mAChR) antagonist, and how does its receptor selectivity influence therapeutic applications?

this compound exhibits potent antagonism at mAChRs, with kinetic selectivity for the M3 subtype over M1 and M2. This selectivity is critical for its therapeutic effects in conditions like hyperhidrosis, where M3 receptors mediate sweat gland activity. Methodologically, receptor binding assays using radiolabeled ligands (e.g., ³H-N-methylscopolamine) can quantify dissociation rates and subtype affinity ratios .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s absorption and bioavailability in preclinical models?

Preclinical PK studies often involve administering single or multiple doses to animal models (e.g., rats, cynomolgus monkeys) via oral or intravenous routes. Key parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and bioavailability. For example, absolute bioavailability in rats was ~40%, with dose-proportional increases in AUC observed up to 10 mg/kg. LC-MS/MS is recommended for precise quantification of plasma concentrations .

Q. What formulation considerations are critical for optimizing this compound’s topical efficacy in hyperhidrosis?

Topical formulations (e.g., wipes or creams) must balance drug penetration through the stratum corneum with minimal systemic absorption. Methods like Franz diffusion cell assays can assess skin permeation efficiency, while stability studies under varying pH and temperature conditions ensure excipient compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s renal clearance?

Preclinical studies indicate predominant renal clearance, but clinical variability may arise due to differences in glomerular filtration rates or drug-metabolizing enzyme activity. Population pharmacokinetic modeling, incorporating covariates like creatinine clearance and age, can identify sources of variability. Comparative metabolite profiling (e.g., detecting D21-3231/D21-2393 metabolites) using mass spectrometry is also critical .

Q. What experimental approaches are used to evaluate glycopyrronium’s kinetic receptor subtype selectivity, and how does this impact dosing regimens?

Radioligand binding assays with time-resolved fluorescence or scintillation proximity assays quantify dissociation rates (e.g., slow dissociation from M3 receptors). Functional assays (e.g., calcium mobilization in CHO cells expressing mAChR subtypes) validate kinetic selectivity. These data support once-daily dosing due to prolonged M3 receptor blockade .

Q. How should dose-ranging studies be structured to balance efficacy and anticholinergic side effects in hyperhidrosis trials?

Adaptive trial designs with Bayesian hierarchical models allow real-time dose adjustment based on sweat production metrics (e.g., gravimetric measurement) and adverse event rates. Placebo-controlled, double-blind phases with crossover arms can minimize interpatient variability. Stratification by disease severity (e.g., HDSS scores) ensures homogeneous subgroups .

Q. What methodologies are employed to assess glycopyrronium’s potential drug-drug interactions (DDIs) in polypharmacy scenarios?

In vitro CYP450 inhibition/induction assays (e.g., human hepatocyte models) screen for metabolic interactions. Pharmacokinetic simulations using PBPK modeling predict DDIs with substrates of CYP3A4 or P-glycoprotein. Clinical DDI studies should prioritize drugs commonly used in comorbid conditions (e.g., antidepressants, anticoagulants) .

Methodological Resources

- Receptor Binding Kinetics : Use time-resolved FRET or surface plasmon resonance (SPR) for real-time affinity measurements .

- Topical Formulation Optimization : Combine in vitro permeation testing with confocal Raman microscopy to map drug distribution in skin layers .

- Population PK Modeling : Leverage software like NONMEM or Monolix to integrate covariates such as renal function and genetic polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.